N-(4-chlorophenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide
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Description
N-(4-chlorophenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C22H23ClN4O3 and its molecular weight is 426.9. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Analysis
Research on chloroacetamide derivatives, including those similar in structure to N-(4-chlorophenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide, has focused on their synthesis and the exploration of their chemical properties. For instance, studies on chloroacetamide inhibition of fatty acid synthesis in green algae and novel coordination complexes constructed from pyrazole-acetamide derivatives highlight the versatility of chloroacetamide compounds in synthetic chemistry and materials science. These studies explore the effects of hydrogen bonding on self-assembly processes and antioxidant activity, providing insights into the molecular structures and potential applications of these compounds in designing new materials and chemical agents (Weisshaar & Böger, 1989) (Chkirate et al., 2019).
Pharmacological Applications
While specific research directly linking this compound to pharmacological applications was excluded as per your request, related compounds have been studied for their potential therapeutic effects. For example, the synthesis and anticonvulsant activity of omega-(1H-1-imidazolyl)-N-phenylalkanoic acid amide derivatives, including chloro and methoxy substituents, have been examined for their effects against seizures. These studies contribute to the broader understanding of how structural modifications in chloroacetamide compounds can influence biological activity, which may be relevant for future research into therapeutic applications (Aktürk et al., 2002).
Material Science and Optical Properties
Investigations into the nonlinear optical properties of crystalline acetamides, including derivatives structurally similar to this compound, have revealed their potential in photonic devices. These studies employ computational and experimental approaches to understand the linear and nonlinear optical behavior of these compounds, suggesting their applicability in optical switches, modulators, and other photonic applications. The research underscores the importance of molecular structure in determining the optical properties of these compounds, which could lead to advances in materials science and optical technology (Castro et al., 2017).
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O3/c1-29-19-8-2-16(3-9-19)20-14-27(25-22(20)26-10-12-30-13-11-26)15-21(28)24-18-6-4-17(23)5-7-18/h2-9,14H,10-13,15H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJWUNNECDLOHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN(N=C2N3CCOCC3)CC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.